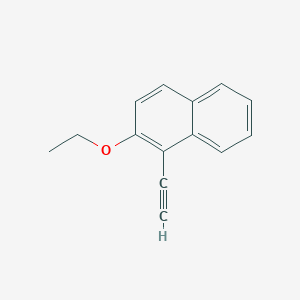
1-Ethynyl-2-ethoxynaphthalene
Cat. No. B8409659
M. Wt: 196.24 g/mol
InChI Key: QYBQAADSPYVXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07977441B2
Procedure details


Under a nitrogen atmosphere, 9.19 ml of 2 mol/l tetrahydrofuran solution of lithium diisopropyl amide was added dropwise to 3.3 g of 2-butoxyacetonaphthone at −78° C., and the mixture was stirred for 2 hours. After addition of 3.17 g of diethyl chlorophosphate, the mixture was stirred at room temperature for 1 hour. 2.65 ml of 2 mol/l tetrahydrofuran solution of lithium diisopropyl amide was added dropwise thereto at −78° C., and the mixture was stirred for 18 hours. The compounds obtained were extracted with added ethyl ether. The ethyl ether layer was washed twice with 300 ml of distilled water, dried over anhydrous magnesium sulfate for 24 hours and filtered, and the solvent was evaporated. The residue was subjected to column purification by using chloroform/hexane (1/4) as the developing solvent, to give 1.9 g of 1-ethynyl-2-ethoxynaphthalene.




Name
2-butoxyacetonaphthone
Quantity
3.3 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].C(O[CH2:14][C:15]([C:17]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19][CH:18]=1)=O)CCC.P(Cl)(OCC)([O:29][CH2:30][CH3:31])=O>O1CCCC1>[C:15]([C:17]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19][C:18]=1[O:29][CH2:30][CH3:31])#[CH:14] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.17 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OCC)(OCC)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
2.65 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
2-butoxyacetonaphthone
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OCC(=O)C1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
9.19 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
at −78° C., and the mixture was stirred for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compounds obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
were extracted with added ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl ether layer was washed twice with 300 ml of distilled water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate for 24 hours
|
|
Duration
|
24 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was subjected to column purification
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#C)C1=C(C=CC2=CC=CC=C12)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
